![molecular formula C12H9NO5 B12895432 2-(Methoxycarbonyl)benzo[d]oxazole-7-acrylic acid](/img/structure/B12895432.png)
2-(Methoxycarbonyl)benzo[d]oxazole-7-acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methoxycarbonyl)benzo[d]oxazole-7-acrylic acid is a compound with the molecular formula C12H9NO5 and a molecular weight of 247.20 g/mol . It belongs to the class of benzoxazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and industrial chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzoxazole derivatives typically involves the condensation of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . For 2-(Methoxycarbonyl)benzo[d]oxazole-7-acrylic acid, a common synthetic route involves the reaction of 2-aminophenol with an appropriate carboxylic acid derivative under acidic or basic conditions, followed by esterification to introduce the methoxycarbonyl group .
Industrial Production Methods: Industrial production of benzoxazole derivatives often employs catalytic systems such as nanocatalysts, metal catalysts, and ionic liquid catalysts to enhance reaction efficiency and selectivity . The use of environmentally friendly and sustainable methods, such as green chemistry approaches, is also gaining popularity in the industrial synthesis of these compounds .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Methoxycarbonyl)benzo[d]oxazole-7-acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted benzoxazole derivatives .
Aplicaciones Científicas De Investigación
2-(Methoxycarbonyl)benzo[d]oxazole-7-acrylic acid has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-(Methoxycarbonyl)benzo[d]oxazole-7-acrylic acid involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit key enzymes or proteins involved in cell proliferation and survival . The compound’s antimicrobial properties could result from its interaction with bacterial cell membranes or enzymes, leading to cell death .
Comparación Con Compuestos Similares
- 2-Methoxy-5-chlorobenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
- 2-Ethoxy-5-chlorobenzo[d]oxazole
- 2-Methoxybenzo[d]oxazole
Comparison: Compared to these similar compounds, 2-(Methoxycarbonyl)benzo[d]oxazole-7-acrylic acid stands out due to its unique methoxycarbonyl and acrylic acid functional groups. These groups enhance its reactivity and potential for further functionalization, making it a versatile intermediate in synthetic chemistry . Additionally, its specific biological activities and applications may differ from those of other benzoxazole derivatives, highlighting its uniqueness in medicinal and industrial research .
Propiedades
Fórmula molecular |
C12H9NO5 |
|---|---|
Peso molecular |
247.20 g/mol |
Nombre IUPAC |
(E)-3-(2-methoxycarbonyl-1,3-benzoxazol-7-yl)prop-2-enoic acid |
InChI |
InChI=1S/C12H9NO5/c1-17-12(16)11-13-8-4-2-3-7(10(8)18-11)5-6-9(14)15/h2-6H,1H3,(H,14,15)/b6-5+ |
Clave InChI |
PKIULDBYCXWVKK-AATRIKPKSA-N |
SMILES isomérico |
COC(=O)C1=NC2=CC=CC(=C2O1)/C=C/C(=O)O |
SMILES canónico |
COC(=O)C1=NC2=CC=CC(=C2O1)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


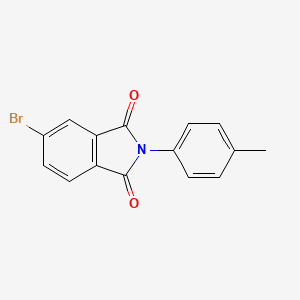

![2-(Chloromethyl)-5-[(oxolan-2-yl)oxy]-4H-pyran-4-one](/img/structure/B12895383.png)
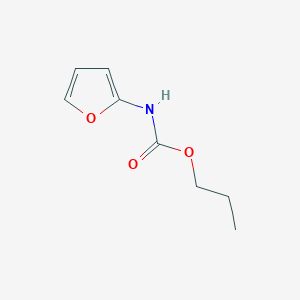
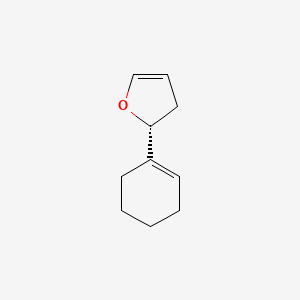
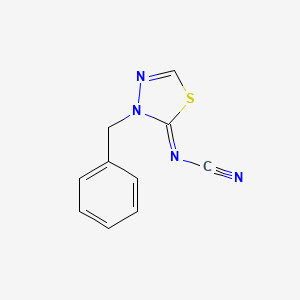

![Ethanone, 1-[4-[[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino]phenyl]-](/img/structure/B12895395.png)

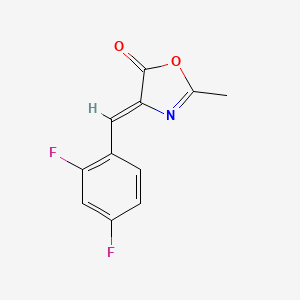

![Ethyl 4-{[(2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)acetyl]amino}benzoate](/img/structure/B12895415.png)
![N-(Butan-2-yl)-5-chloroimidazo[1,2-a]pyrimidin-7-amine](/img/structure/B12895419.png)
![5-{[(Oxan-2-yl)oxy]methyl}-1,3-dihydro-2-benzofuran](/img/structure/B12895425.png)
